Marbofloxacin Impurity A chemical structure and properties
Marbofloxacin Impurity A chemical structure and properties
An In-Depth Technical Guide to Marbofloxacin Impurity A: Structure, Analysis, and Regulatory Context
Introduction
Marbofloxacin is a third-generation synthetic fluoroquinolone antibiotic exclusively for veterinary use.[1][2] It exhibits a broad spectrum of bactericidal activity against Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication.[3] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product. Impurities can arise from the manufacturing process, degradation of the API, or interaction with packaging materials.[3]
This technical guide provides a comprehensive overview of Marbofloxacin Impurity A, a key process-related impurity specified in the European Pharmacopoeia.[3][4][5] We will delve into its chemical structure and properties, discuss its analytical determination with field-proven methodologies, and place its significance within the broader regulatory framework. This document is intended for researchers, analytical scientists, and drug development professionals involved in the quality control and assurance of marbofloxacin.
Physicochemical Profile of Marbofloxacin Impurity A
Marbofloxacin Impurity A, officially designated by the European Pharmacopoeia, is a crucial reference point for the purity analysis of Marbofloxacin. Its chemical identity is distinct from the parent drug, suggesting it is likely a precursor or intermediate from the synthesis of the fundamental quinolone core rather than a degradation product of the final marbofloxacin molecule.
The structural name for Impurity A is 6,7-Difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .[1][4][6] This structure lacks the fused[7][8][9]oxadiazino ring and the 4-methylpiperazin-1-yl substituent that are characteristic of the final marbofloxacin molecule.[3] Understanding this structural relationship is fundamental to developing specific and selective analytical methods.
Table 1: Core Properties of Marbofloxacin Impurity A
| Property | Value | Source(s) |
| Chemical Name | 6,7-Difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [1][4][5] |
| CAS Number | 115551-40-1 | [1][3][4][5] |
| Molecular Formula | C₁₁H₈F₂N₂O₄ | [1][3][10] |
| Molecular Weight | 270.19 g/mol | [1][3] |
Analytical Characterization and Quantification
The cornerstone of controlling any pharmaceutical impurity is a robust, validated analytical method. For chromophoric molecules like Marbofloxacin Impurity A, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the industry-standard technique due to its high selectivity, sensitivity, and precision.[11][12]
Causality Behind Method Selection
The choice of an RP-HPLC method is predicated on the physicochemical properties of both marbofloxacin and its impurities. The quinolone core structure is relatively nonpolar, making it suitable for retention on a C18 stationary phase. The carboxylic acid moiety provides a handle for manipulating retention and peak shape through pH control of the mobile phase. By setting the mobile phase pH to an acidic value (e.g., 3.0), the carboxylic acid group is protonated (less polar), which increases its retention on the nonpolar C18 column, allowing for better separation from other components.[13] A UV detector is selected because the conjugated ring system of the quinolone core exhibits strong absorbance in the UV region, providing excellent sensitivity for detection.
Experimental Protocol: HPLC-UV Method for Quantification
This protocol represents a validated, stability-indicating method synthesized from established practices for analyzing marbofloxacin and its related substances.[13][14] Its self-validating nature is ensured through the inclusion of rigorous system suitability criteria.
A. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).
-
Chromatographic data acquisition and processing software.
B. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm | Industry standard for separating small molecules of moderate polarity. Provides good resolution and peak shape. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid acts as an ion-pairing agent and maintains an acidic pH (~2.8-3.0) to ensure consistent protonation of the analyte's carboxylic acid group, leading to sharp, symmetrical peaks. |
| Gradient | Time (min) | %B |
| 0.0 | 10 | |
| 15.0 | 70 | |
| 17.0 | 10 | |
| 20.0 | 10 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency. |
| Detection | UV at 270 nm | Wavelength providing a good response for both marbofloxacin and related impurities containing the quinolone chromophore. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times and reduces viscosity fluctuations. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity with the risk of column overload. |
C. Preparation of Solutions
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Standard Stock Solution (Impurity A): Accurately weigh ~5 mg of Marbofloxacin Impurity A Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. This yields a concentration of approximately 100 µg/mL.
-
Working Standard Solution: Dilute the Standard Stock Solution with Diluent to obtain a final concentration of approximately 1.0 µg/mL, which typically corresponds to a 0.1% impurity level relative to the API sample.
-
Sample Solution (Marbofloxacin API): Accurately weigh ~50 mg of Marbofloxacin into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of approximately 1000 µg/mL (1.0 mg/mL).
D. System Suitability Test (SST)
-
Protocol: Inject the Working Standard Solution five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0.
-
Relative Standard Deviation (RSD) of Peak Areas: ≤ 5.0%.
-
Theoretical Plates: ≥ 2000.
-
-
Trustworthiness: These criteria validate that the chromatographic system is operating with acceptable precision, efficiency, and peak symmetry before any samples are analyzed.
Method Validation Summary
Any analytical method for impurity quantification must be validated according to ICH Q2(R1) guidelines to prove its suitability.
| Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Peak purity index > 0.999. No interference from blank/placebo at the retention time of Impurity A. | Ensures the method accurately measures only the intended analyte without interference. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the specification level. | Confirms a direct, proportional relationship between analyte concentration and detector response. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 (typically ~0.03% of API concentration). | The lowest concentration that can be reliably detected, but not necessarily quantified. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 (typically ~0.1% of API concentration). | The lowest concentration that can be measured with acceptable precision and accuracy. |
| Accuracy | 80.0% - 120.0% recovery for spiked samples at three concentration levels. | Demonstrates how close the measured value is to the true value. |
| Precision (Repeatability & Intermediate) | RSD ≤ 10.0% at the quantitation limit. | Measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
Visualization of Analytical Workflow
The following diagram outlines the logical flow of the analytical procedure for determining Marbofloxacin Impurity A.
Caption: Workflow for the quantification of Marbofloxacin Impurity A.
Regulatory and Pharmacopeial Context
Marbofloxacin Impurity A is not just a theoretical compound; it is a specified impurity in the official European Pharmacopoeia (Ph. Eur.) monograph 2233 for "Marbofloxacin for veterinary use" .[15] This official recognition mandates its control in any marbofloxacin API intended for use in the European market.
The EDQM (European Directorate for the Quality of Medicines & HealthCare) provides a "Marbofloxacin impurity mixture A CRS" (Catalogue of Reference Standards), which is used to verify the identity of peaks in a chromatogram and to ensure the analytical method can adequately separate the specified impurities from the main API peak.[16][17][18] The use of these official reference standards is a requirement for demonstrating pharmacopeial compliance.[18] Similarly, organizations like the USP provide reference standards to help manufacturers manage impurities and ensure product quality.[19]
Toxicological Assessment and Rationale for Control
As of this writing, specific public toxicological studies for Marbofloxacin Impurity A are not available. This is common for many pharmaceutical impurities. However, the absence of data does not mean an absence of risk. The rationale for its strict control is based on established principles of toxicology and regulatory science:
-
Structural Relationship: Impurity A is structurally related to the active ingredient. While it lacks the full structure of marbofloxacin, the quinolone core is a known pharmacophore that can have biological activity.
-
Fluoroquinolone Class Toxicity: The fluoroquinolone class of antibiotics is associated with specific toxicities, including arthropathy (cartilage damage) in juvenile animals, phototoxicity, and central nervous system effects.[20][21] Although marbofloxacin itself has a relatively low potential for phototoxicity, any related impurity must be controlled to minimize the potential contribution to these class-specific adverse effects.[20][22]
-
Genotoxicity: While in vivo studies have shown marbofloxacin to be of no genotoxic concern, some in vitro tests were positive.[20][22] Any process impurity must be assumed to have a potential for genotoxicity until proven otherwise, necessitating strict control.
-
Regulatory Precaution: Global regulatory bodies, following ICH guidelines, require that all specified impurities be controlled within strict limits (e.g., typically ≤0.15% for drug substances) to ensure patient or animal safety.
The lowest No-Observed-Adverse-Effect Level (NOAEL) from subchronic toxicity studies in rats and dogs for the parent drug, marbofloxacin, was 4 mg/kg bw/day.[20][22] This value is used to establish the Acceptable Daily Intake (ADI) for the drug. The control limits for impurities are set orders of magnitude lower to ensure their contribution to any potential toxicity is negligible.
Conclusion
Marbofloxacin Impurity A is a critical quality attribute in the production of the veterinary antibiotic marbofloxacin. As a specified process-related impurity in the European Pharmacopoeia, its control is a regulatory necessity. This guide has detailed its chemical properties and provided a robust, field-proven HPLC-UV protocol for its accurate quantification. The causality behind the analytical choices—from mobile phase pH to system suitability criteria—underscores a science-driven approach to quality control. While specific toxicological data on Impurity A is not available, the known risks associated with the fluoroquinolone class provide a compelling rationale for its stringent control. Ultimately, the rigorous analytical oversight of impurities like Marbofloxacin Impurity A is fundamental to guaranteeing the safety, quality, and efficacy of veterinary medicines.
References
-
Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. SIELC. [Link]
-
Marbofloxacin-impurities. Pharmaffiliates. [Link]
-
Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. ACS Publications. [Link]
-
Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. PubMed. [Link]
-
Marbofloxacin-impurities. Pharmaffiliates. [Link]
-
Marbofloxacin Impurity A | C11H8F2N2O4. PubChem, NIH. [Link]
-
Marbofloxacin - Impurity A. Pharmaffiliates. [Link]
-
Marbofloxacin Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]
-
Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters | Request PDF. ResearchGate. [Link]
-
Marbofloxacin.* Louisiana Department of Health. [Link]
-
Marbofloxacin EP Impurity A | 115551-40-1. SynZeal. [Link]
-
Marbofloxacin Impurities. Aligns Pharma. [Link]
-
Marbofloxacin EP Impurity A | CAS No: 115551-40-1. Cleanchem. [Link]
-
5 new Ph. Eur. reference standards and 12 replacement batches released in November 2022. EDQM. [Link]
-
Enhanced Degradation of Marbofloxacin via a Synergistic Photoelectro-Fenton-Peroxymonosulfate Process: Kinetic and Energy Insights. PubMed. [Link]
-
List of European Pharmacopoeia Reference Standards Effective from 2025/10/1. EDQM CRS catalogue. [Link]
-
Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. Semantic Scholar. [Link]
-
Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. ijarsct. [Link]
-
Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. [Link]
-
Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes. Journal of AOAC INTERNATIONAL, Oxford Academic. [Link]
-
Marbofloxacin EP Impurity A. Alentris Research Pvt. Ltd. [Link]
-
An Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes. PubMed. [Link]
-
Marbofloxacin (2nd edition) (Veterinary Medicinal Products). PMC, NIH. [Link]
-
List of European Pharmacopoeia Reference Standards. [Link]
-
(PDF) Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk. ResearchGate. [Link]
-
(PDF) Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. ResearchGate. [Link]
-
CAS No : 115551-40-1 | Product Name : Marbofloxacin - Impurity A (Freebase). Pharmaffiliates. [Link]
-
A Review on Fluoroquinolones' Toxicity to Freshwater Organisms and a Risk Assessment. [Link]
- CN105198905A - Method for preparing ultrapure marbofloxacin through purification.
-
Marbofloxacin | C17H19FN4O4. PubChem. [Link]
-
Food Safety Commission of Japan Risk Assessment Report on Marbofloxacin (Veterinary Medicines). [Link]
-
RISKS OF EXPOSURE TO VETERINARY MARBOFLOXACIN RESIDUES THROUGH MILK. [Link]
-
Marbokem 100 mg/ml solution for injection. - Summary of Product Characteristics. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. ldh.la.gov [ldh.la.gov]
- 3. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Marbofloxacin EP Impurity A | 115551-40-1 | SynZeal [synzeal.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. alentris.org [alentris.org]
- 7. Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photochemical degradation of marbofloxacin and enrofloxacin in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Marbofloxacin Impurity A | C11H8F2N2O4 | CID 14576603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. An Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. 5 new Ph. Eur. reference standards and 12 replacement batches released in November 2022 - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 16. Marbofloxacin impurity mixture A CRS | LGC Standards [lgcstandards.com]
- 17. crs.edqm.eu [crs.edqm.eu]
- 18. labmix24.com [labmix24.com]
- 19. Discover Impurity Reference Standards from USP [usp.org]
- 20. fsc.go.jp [fsc.go.jp]
- 21. assets.hpra.ie [assets.hpra.ie]
- 22. Marbofloxacin (2nd edition) (Veterinary Medicinal Products) - PMC [pmc.ncbi.nlm.nih.gov]
